molecular formula C11H14O3 B563709 4-(2-Oxiranylmethoxy-d5)benzeneethanol CAS No. 1189916-93-5

4-(2-Oxiranylmethoxy-d5)benzeneethanol

Cat. No.: B563709
CAS No.: 1189916-93-5
M. Wt: 199.261
InChI Key: XGTFFRCLROZLAD-HJCBPHCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy-d5)benzeneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound’s deuterated nature allows it to be used in tracing studies, where it can be tracked through various biochemical pathways to understand its effects and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxiranylmethoxy-d5)benzeneethanol is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications.

Properties

IUPAC Name

2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTFFRCLROZLAD-HJCBPHCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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